molecular formula C12H15N3 B12968128 4-(1,8-Naphthyridin-2-yl)butan-1-amine

4-(1,8-Naphthyridin-2-yl)butan-1-amine

Cat. No.: B12968128
M. Wt: 201.27 g/mol
InChI Key: LIZBRWFBDIXXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,8-Naphthyridin-2-yl)butan-1-amine is a heterocyclic compound that features a 1,8-naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 4-(1,8-Naphthyridin-2-yl)butan-1-amine, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Naphthyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Mechanism of Action

The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to bacterial enzymes or cancer cell receptors, inhibiting their function and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,8-Naphthyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-1-amine side chain differentiates it from other naphthyridine derivatives, potentially enhancing its solubility and bioavailability .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1,8-naphthyridin-2-yl)butan-1-amine

InChI

InChI=1S/C12H15N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8,13H2

InChI Key

LIZBRWFBDIXXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.